molecular formula C6H2Cl5N B1604734 2,6-Dichloro-4-(trichloromethyl)pyridine CAS No. 22652-14-8

2,6-Dichloro-4-(trichloromethyl)pyridine

Cat. No. B1604734
CAS RN: 22652-14-8
M. Wt: 265.3 g/mol
InChI Key: YNSFPJXGPWKOGD-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(trichloromethyl)pyridine is a chemical compound with the CAS Number 22652-14-8 . It has a molecular weight of 265.35 and is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of 2,6-Dichloro-4-(trichloromethyl)pyridine consists of a pyridine ring with two chlorine atoms and a trichloromethyl group attached to it . The molecular formula is C6H2Cl5N .


Physical And Chemical Properties Analysis

2,6-Dichloro-4-(trichloromethyl)pyridine has a density of 1.68g/cm3 and a boiling point of 304.5ºC at 760 mmHg . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Preparation

  • 2,6-Dichloro-4-(trichloromethyl)pyridine is synthesized via chlorination of 2-methylpyridine hydrochloride, using triethanolamine and benzoylperoxide as catalysts. This method achieves a high yield and purity of the compound (Huang Xiao-shan, 2009).

Coordination Chemistry

  • Derivatives of pyridine, such as 2,6-di(pyrazol-1-yl)pyridine, are used in coordination chemistry, particularly in creating luminescent lanthanide compounds for biological sensing and iron complexes with unique thermal and photochemical properties (M. Halcrow, 2005).

Synthesis of Pyridine Derivatives

  • 2,4,6-Triarylpyridine derivatives, structurally related to 2,6-Dichloro-4-(trichloromethyl)pyridine, are synthesized for their diverse biological and pharmaceutical properties. These derivatives are also recommended for photodynamic cell-specific cancer therapy (B. Maleki, 2015).

Luminescent Properties

  • Complexes involving pyridine derivatives exhibit luminescent properties at room temperature, both in solution and solid state, with potential applications in fluorescent emissions and ligand-centered transitions (Ruiqing Fan et al., 2004).

Optical Properties

  • Pyridine derivatives can function as colorimetric and luminescent pH sensors, exhibiting solvatochromism and significant color changes and luminescence switching upon the introduction of acid (C. Hadad et al., 2011).

Synthesis of Complexes

  • Complexes of pyridine-based ligands with various metals like Zn, Cd, Cu, Co, and Ni are synthesized for molecular structure studies and potential applications in coordination chemistry (F. Teixidor et al., 1989).

Catalytic Activities

  • Pyridine derivatives are involved in reactions under ambient conditions, forming methylenebispyridinium dichloride compounds, indicating their potential in various catalytic and synthesis applications (Alexander B. Rudine et al., 2010).

Thermal and Thermodynamic Properties

  • The heat capacity and thermodynamic functions of 2-chloro-6-(trichloromethyl)pyridine have been studied, providing insights into its stability and thermal properties, which are crucial for its application in various scientific fields (Tan Zhi-cheng et al., 1989).

Magnetic Properties

  • Pyridine cobalt(II) complexes demonstrate magnetic anisotropy and slow relaxation of magnetization, making them significant in the field of magnetic materials and magnetization studies (I. Němec et al., 2016).

Chemosensor Applications

  • 2,6-Bis(2-benzimidazolyl)pyridine, a derivative of pyridine, is used as a chemosensor for the detection of fluoride ions, indicating its potential application in environmental monitoring and analytical chemistry (B. Chetia, P. Iyer, 2008).

Safety And Hazards

2,6-Dichloro-4-(trichloromethyl)pyridine is considered hazardous. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation .

properties

IUPAC Name

2,6-dichloro-4-(trichloromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl5N/c7-4-1-3(6(9,10)11)2-5(8)12-4/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNSFPJXGPWKOGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6066818
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dichloro-4-(trichloromethyl)pyridine

CAS RN

22652-14-8
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22652-14-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyridine, 2,6-dichloro-4-(trichloromethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022652148
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridine, 2,6-dichloro-4-(trichloromethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,6-Dichloro-4-(trichloromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6066818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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